molecular formula C15H23N5O B2896433 N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1421583-44-9

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2896433
CAS No.: 1421583-44-9
M. Wt: 289.383
InChI Key: OESUMBYIROZSCO-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H23N5O and its molecular weight is 289.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Anti-Cancer Studies

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide and its derivatives have been explored for their potential in anti-cancer research. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles were synthesized and evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Compounds showed significant anti-proliferative activities, suggesting potential applications in cancer therapy (Parveen et al., 2017).

Role in Anti-Psychotic Agent Development

This compound and its analogs have also been studied for their potential as antipsychotic agents. Heterocyclic analogs of this compound were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing promising results for further evaluation as potential antipsychotic agents (Norman et al., 1996).

Antiemetic Properties

A series of new 4-piperazinopyrimidines bearing a methylthio substituent in the pyrimidine ring demonstrated interesting pharmacological profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This indicates potential applications in managing nausea and vomiting, among other conditions (Mattioda et al., 1975).

Development of HIV-1 Reverse Transcriptase Inhibitors

Exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors revealed that N-phenyl derivatives exhibit broad potency against resistant mutant viruses. This research highlights the compound's utility in developing treatments for HIV-1 (Tang et al., 2010).

Applications in CNS Disorders

N-(pyridin-4-yl)piperazine-1-carboxamide derivatives have been investigated for their role as Rho kinase inhibitors, showing potential for treating central nervous system disorders. The research demonstrates a scalable and facile synthetic process, indicating the compound's applicability in therapeutic development (Wei et al., 2016).

Mechanism of Action

Target of Action

The primary target of F6257-6219 is the 17β-Hydroxysteroid dehydrogenase 1 (HSD17B1) enzyme . This enzyme plays a crucial role in the final stage of estrogen biosynthesis .

Mode of Action

F6257-6219 acts by binding to the HSD17B1 enzyme and inhibiting its function . This inhibition prevents the conversion of the less potent estrogen, estrone, into the more potent form, estradiol . This mechanism of action is part of a concept known as intracrinology, which describes the cell-specific intracellular formation of estrogens and androgens from DHEA and their local action and inactivation in peripheral tissues .

Biochemical Pathways

The inhibition of HSD17B1 by F6257-6219 affects the estrogen biosynthesis pathway . By preventing the conversion of estrone to estradiol, the compound reduces the levels of active estradiol in the body. This can lead to a decrease in the proliferation of endometriotic lesions, which are often driven by high levels of estradiol .

Pharmacokinetics

The pharmacokinetics of F6257-6219 have been studied in clinical trials. The compound has been found to be well-tolerated in both single and multiple ascending doses . The pharmacokinetics of F6257-6219 were found to be dose-proportional, and a steady state was reached within 3 days . The observed half-life of 16-18 hours offers the potential for once-daily dosing .

Result of Action

The result of F6257-6219’s action is a reduction in the levels of active estradiol in the body, leading to a decrease in the proliferation of endometriotic lesions . This can help to alleviate the symptoms of conditions like endometriosis, which are often driven by high levels of estradiol .

Action Environment

The action of F6257-6219 is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Properties

IUPAC Name

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-12-10-14(17-11-16-12)19-6-8-20(9-7-19)15(21)18-13-4-2-3-5-13/h10-11,13H,2-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESUMBYIROZSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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